molecular formula C15H14F3NO B12092077 1-(4'-(Trifluoromethoxy)-[1,1'-biphenyl]-4-yl)ethanamine

1-(4'-(Trifluoromethoxy)-[1,1'-biphenyl]-4-yl)ethanamine

Cat. No.: B12092077
M. Wt: 281.27 g/mol
InChI Key: OSDNGFMFWBUEOS-UHFFFAOYSA-N
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Description

1-(4’-(Trifluoromethoxy)-[1,1’-biphenyl]-4-yl)ethanamine is an organic compound characterized by the presence of a trifluoromethoxy group attached to a biphenyl structure, with an ethanamine substituent

Preparation Methods

The synthesis of 1-(4’-(Trifluoromethoxy)-[1,1’-biphenyl]-4-yl)ethanamine typically involves several steps:

    Synthetic Routes:

    Reaction Conditions:

    Industrial Production Methods:

Chemical Reactions Analysis

1-(4’-(Trifluoromethoxy)-[1,1’-biphenyl]-4-yl)ethanamine undergoes various chemical reactions:

    Types of Reactions:

    Common Reagents and Conditions:

    Major Products:

Scientific Research Applications

1-(4’-(Trifluoromethoxy)-[1,1’-biphenyl]-4-yl)ethanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4’-(Trifluoromethoxy)-[1,1’-biphenyl]-4-yl)ethanamine involves its interaction with specific molecular targets:

    Molecular Targets:

    Pathways Involved:

Comparison with Similar Compounds

1-(4’-(Trifluoromethoxy)-[1,1’-biphenyl]-4-yl)ethanamine can be compared with other similar compounds:

    Similar Compounds:

This detailed overview provides a comprehensive understanding of 1-(4’-(Trifluoromethoxy)-[1,1’-biphenyl]-4-yl)ethanamine, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C15H14F3NO

Molecular Weight

281.27 g/mol

IUPAC Name

1-[4-[4-(trifluoromethoxy)phenyl]phenyl]ethanamine

InChI

InChI=1S/C15H14F3NO/c1-10(19)11-2-4-12(5-3-11)13-6-8-14(9-7-13)20-15(16,17)18/h2-10H,19H2,1H3

InChI Key

OSDNGFMFWBUEOS-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)C2=CC=C(C=C2)OC(F)(F)F)N

Origin of Product

United States

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